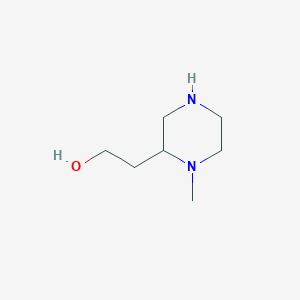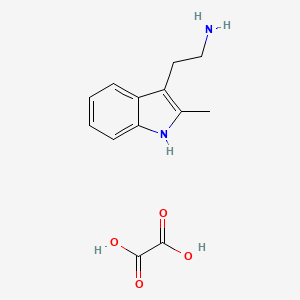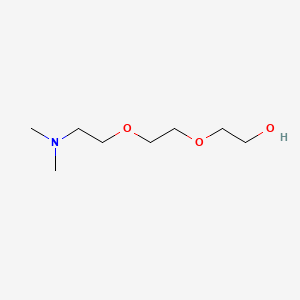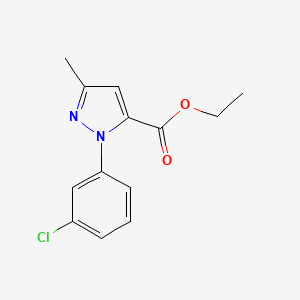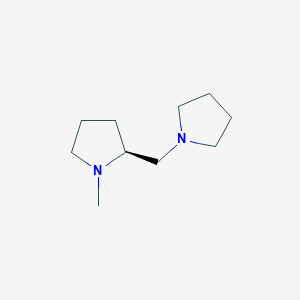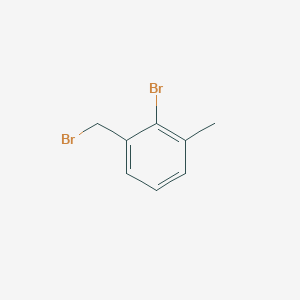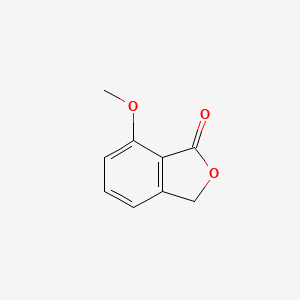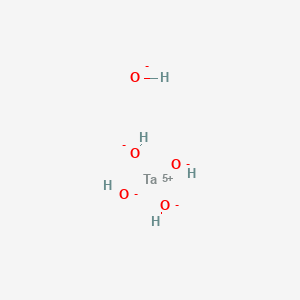
5-Chloro-3-(1-methyl-4-piperidinyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(1-methyl-4-piperidinyl)indole is a chemical compound with the molecular formula C14H17ClN2 . It is used in various fields of research and has been the subject of several studies .
Synthesis Analysis
The synthesis of indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, has been a significant focus in the field of organic chemistry . Various methods have been developed for the synthesis of these compounds, including the Fischer indole synthesis .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(1-methyl-4-piperidinyl)indole consists of a chlorinated indole ring attached to a methylated piperidine ring .Chemical Reactions Analysis
Indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, are known to undergo a variety of chemical reactions . These reactions often involve the formation of new bonds at the reactive sites of the indole molecule .Physical And Chemical Properties Analysis
5-Chloro-3-(1-methyl-4-piperidinyl)indole has a molecular formula of C14H17ClN2 and an average mass of 248.751 Da .Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, have been extensively studied for their potential in treating various types of cancer. These compounds can interfere with cancer cell proliferation and induce apoptosis, making them promising candidates for chemotherapy drugs .
Antimicrobial Activity
The antimicrobial properties of indole derivatives are well-documented. They can act against a broad spectrum of microbes, including bacteria and fungi, by disrupting cell wall synthesis or interfering with essential microbial enzymes .
Neurological Disorders
Indoles have shown potential in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems. This particular derivative could be explored for its effects on neurodegenerative diseases or as a psychoactive substance .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them suitable for research into treatments for chronic inflammatory diseases. They can inhibit the production of pro-inflammatory cytokines and mediate immune responses .
Antiviral Agents
Indole compounds have been identified as potent antiviral agents. They can inhibit the replication of viruses by targeting viral proteins or interfering with the viral life cycle .
Cardiovascular Research
Indole derivatives can affect cardiovascular function by influencing the vascular system and heart rate. Research into 5-Chloro-3-(1-methyl-4-piperidinyl)indole could lead to new insights into the treatment of heart diseases .
Safety And Hazards
Orientations Futures
Indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, continue to be a significant area of research due to their potential therapeutic applications . Future research will likely focus on further understanding their biological activity and developing more efficient synthesis methods .
Propriétés
IUPAC Name |
5-chloro-3-(1-methylpiperidin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGVFOXMUYGAIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465152 |
Source


|
| Record name | 5-Chloro-3-(1-methyl-4-piperidinyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole | |
CAS RN |
301856-30-4 |
Source


|
| Record name | 5-Chloro-3-(1-methyl-4-piperidinyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

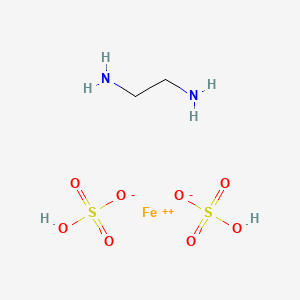
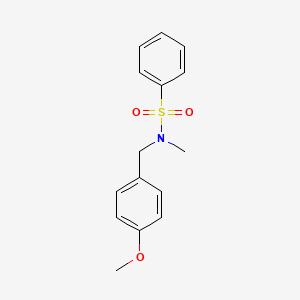
![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)
